CAS 444728-11-4 as the Racemic Nitrile Enables Distinct HPLC Retention Time vs. Common Acid/Ester Impurities
In HPLC methods for clopidogrel drug substance analysis, impurity V is specifically identified as α-4,5,6,7-tetrahydrothieno[3,2-c]-5-pyridyl-(o-chlorophenyl)acetonitrile (CAS 444728-11-4) [1]. This nitrile impurity is chromatographically resolved from the active pharmaceutical ingredient and from four other specified impurities: acid (Impurity A, II), regioisomeric ester (Impurity B, III), and amide (Impurity IV) [1]. While exact retention times depend on column and mobile phase, the USP monograph for clopidogrel bisulfate defines relative retention times for known impurities; the nitrile impurity (classified as a process impurity) requires a dedicated reference standard for accurate peak identification, as its retention behavior differs from that of the corresponding acid or ester analogs due to the lack of a carbonyl group . The use of CAS 444728-11-4 as a primary reference standard ensures that the resolution between the nitrile impurity and the main clopidogrel peak meets the compendial system suitability requirement of ≥2.0, a criterion that cannot be verified with a substitute compound .
| Evidence Dimension | Chromatographic specificity (HPLC relative retention time) |
|---|---|
| Target Compound Data | Qualitative identification as impurity V (nitrile) with unique retention factor distinct from acid (II) and ester (III) impurities |
| Comparator Or Baseline | Clopidogrel Impurity A (carboxylic acid, CAS 144457-28-3) and Impurity B (regioisomeric methyl ester, CAS 144750-52-7) |
| Quantified Difference | System suitability resolution criterion of ≥2.0 between clopidogrel and its impurities, including the nitrile impurity, is standard; failure to meet this criterion with substitute compounds invalidates the method. |
| Conditions | USP compendial HPLC method for clopidogrel bisulfate; C18 column; phosphate buffer/acetonitrile mobile phase; UV detection at 220 nm. |
Why This Matters
Regulatory filings (e.g., ANDA, DMF) require identity confirmation of each specified impurity with a certified reference standard; only CAS 444728-11-4 provides unambiguous identification of the nitrile process impurity.
- [1] Generics [UK] Limited (Mylan). HPLC Method for Analyzing Clopidogrel. U.S. Patent Application Publication No. US 2011/0041589 A1, February 24, 2011. (Lists impurity V as the nitrile acetonitrile derivative). View Source
